molecular formula C15H22N2O2S2 B3926863 N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N'-phenylthiourea

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N'-phenylthiourea

Cat. No.: B3926863
M. Wt: 326.5 g/mol
InChI Key: QTNWTSGOIKOVAQ-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylthiourea is a synthetic organic compound characterized by the presence of a thiourea group attached to a phenyl ring and a tetrahydrothiophene dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylthiourea typically involves the reaction of N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)amine with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.

Industrial Production Methods

Industrial production of N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylthiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines or thiols.

    Substitution: The phenyl ring and thiourea moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide
  • N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzenesulfonamide
  • N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride

Uniqueness

N-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N’-phenylthiourea is unique due to the presence of both a thiourea group and a tetrahydrothiophene dioxide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-butyl-1-(1,1-dioxothiolan-3-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S2/c1-2-3-10-17(14-9-11-21(18,19)12-14)15(20)16-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNWTSGOIKOVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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